molecular formula C16H16N4O8S B132557 セフロキシム CAS No. 229499-08-5

セフロキシム

カタログ番号: B132557
CAS番号: 229499-08-5
分子量: 424.4 g/mol
InChIキー: AIEMBSSBMKFDGU-WCKWAMMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta2-Cefuroxime is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. Delta2-Cefuroxime is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .

作用機序

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

Delta2-Cefuroxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Delta2-Cefuroxime involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of Delta2-Cefuroxime results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of Delta2-Cefuroxime can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

準備方法

Delta2-Cefuroxime can be synthesized through several routes. One common method involves the reaction of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the desired side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods often employ large-scale fermentation processes to produce the precursor compounds, followed by chemical modification to obtain delta2-Cefuroxime .

化学反応の分析

Delta2-Cefuroxime undergoes various chemical reactions, including:

    Hydrolysis: Delta2-Cefuroxime can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

    Substitution: Delta2-Cefuroxime can participate in substitution reactions, particularly involving its beta-lactam ring.

生物活性

Delta2-Cefuroxime, a derivative of cefuroxime, is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacodynamics, and clinical implications, supported by data tables and case studies.

Cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs), disrupting the final stages of peptidoglycan synthesis, which leads to cell lysis. This mechanism is similar to that of penicillins but offers enhanced resistance to certain beta-lactamases produced by bacteria.

Spectrum of Activity

Delta2-Cefuroxime is effective against a variety of Gram-positive and Gram-negative bacteria. Its activity includes:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae, including strains that produce beta-lactamases .

Pharmacokinetics

Cefuroxime is well-absorbed when administered orally as cefuroxime axetil, with bioavailability increasing when taken with food. The pharmacokinetic profile includes:

  • Absorption : Bioavailability ranges from 37% to 52% depending on food intake.
  • Protein Binding : Approximately 50% bound to serum proteins.
  • Half-Life : Varies between 1 to 2 hours.
  • Metabolism : The axetil moiety is hydrolyzed to the active form, cefuroxime .

Case Studies

  • Urinary Tract Infections (UTIs) :
    A study evaluated the efficacy of cefuroxime axetil in treating uncomplicated UTIs. The results indicated that standard dosing regimens (500 mg every 12 hours) achieved a probability of target attainment (PTA) greater than 90% against strains with minimum inhibitory concentrations (MICs) ≤0.12 mg/L . However, strains with MICs >0.5 mg/L showed reduced efficacy.
  • Community-Acquired Pneumonia :
    In a comparative study, cefuroxime was found equally effective as cefotaxime for initial empirical treatment of community-acquired pneumonia. This highlights its role in respiratory infections caused by susceptible organisms .

Antibacterial Activity Against Common Pathogens

PathogenMIC (mg/L)Activity
Staphylococcus aureus≤0.5Sensitive
Streptococcus pneumoniae≤0.25Sensitive
Escherichia coli≤1Sensitive
Haemophilus influenzae≤0.5Sensitive
Neisseria gonorrhoeae≤0.25Sensitive

Pharmacokinetic Parameters

ParameterValue
Bioavailability37%-52%
Protein Binding~50%
Half-Life1-2 hours
MetabolismHydrolyzed to cefuroxime

特性

CAS番号

229499-08-5

分子式

C16H16N4O8S

分子量

424.4 g/mol

IUPAC名

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1

InChIキー

AIEMBSSBMKFDGU-WCKWAMMDSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

異性体SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

正規SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

同義語

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。